molecular formula C5H3ClO4S2 B3024512 5-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 10216-12-3

5-(Chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B3024512
CAS No.: 10216-12-3
M. Wt: 226.7 g/mol
InChI Key: FWVXNSQOBHTXGV-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its chlorosulfonyl functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the chlorosulfonation of thiophene-2-carboxylic acid. The reaction involves the addition of sulfuryl chloride (SO2Cl2) to thiophene-2-carboxylic acid under controlled conditions. The mixture is typically stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid or other reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Esters: Formed through substitution with alcohols.

    Reduced Thiophene Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-(Chlorosulfonyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.

    5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester: Contains a methylsulfamoyl group instead of a chlorosulfonyl group.

Uniqueness

5-(Chlorosulfonyl)thiophene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it valuable in the synthesis of complex molecules.

Properties

IUPAC Name

5-chlorosulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXNSQOBHTXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507445
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10216-12-3
Record name 5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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